2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
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Overview
Description
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C29H28N4O7. This compound is known for its unique structure, which includes methoxy groups, anilino groups, and benzoate esters. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazono linkage can be reduced to form hydrazine derivatives.
Substitution: The anilino groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazono linkage can produce hydrazine derivatives .
Scientific Research Applications
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s methoxy and anilino groups can interact with enzymes and receptors, modulating their activity. The hydrazono linkage may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-((E)-{[(2-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-((E)-{(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
What sets 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy and anilino groups, along with the hydrazono linkage, make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
597547-21-2 |
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Molecular Formula |
C25H23N3O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C25H23N3O6/c1-16-4-7-18(8-5-16)25(31)34-21-13-6-17(14-22(21)33-3)15-26-28-24(30)23(29)27-19-9-11-20(32-2)12-10-19/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
CSJJUSQKGPPKRJ-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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